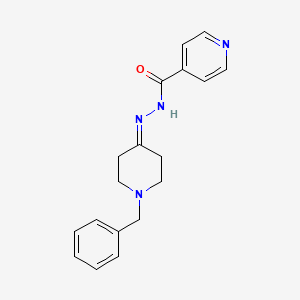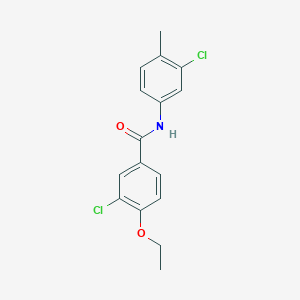![molecular formula C21H16O4 B5782944 ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)
ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate, also known as EHPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EHPC is a naphthofuran derivative that possesses a unique chemical structure with a fused naphthalene and furan ring system.
Wirkmechanismus
The mechanism of action of ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, this compound has been shown to induce apoptosis in various cancer cell lines by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate possesses several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized using a multi-step synthetic route. Additionally, this compound possesses a unique chemical structure that makes it an attractive target for drug discovery. However, this compound also possesses several limitations for lab experiments. This compound is a relatively new compound, and its pharmacological effects are not fully understood. Moreover, this compound is a complex compound that requires specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a promising compound that has gained significant attention in the field of medicinal chemistry. Several future directions can be explored to further understand the pharmacological effects of this compound. One future direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another future direction is to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its potential side effects.
Synthesemethoden
Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 2-hydroxy-1-naphthaldehyde by the condensation of 2-naphthol and salicylaldehyde in the presence of a Lewis acid catalyst. The second step involves the synthesis of 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylic acid by the condensation of 2-hydroxy-1-naphthaldehyde and phenylacetic acid in the presence of a Lewis acid catalyst. The final step involves the esterification of 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound possesses anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduce the oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in various cancer cell lines by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Eigenschaften
IUPAC Name |
ethyl 5-hydroxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-2-24-21(23)18-16-12-17(22)14-10-6-7-11-15(14)20(16)25-19(18)13-8-4-3-5-9-13/h3-12,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIRPNREJAXXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)

![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
![N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)